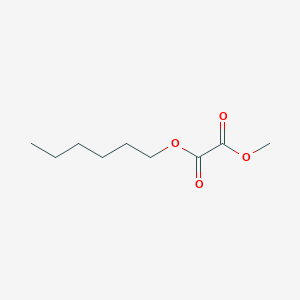
Hexyl methyl ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl methyl ethanedioate is an ester compound, characterized by its pleasant odor and its occurrence in various natural and synthetic products. Esters like this compound are commonly used in the fragrance and flavor industry due to their aromatic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of hexyl methyl ethanedioate often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl methyl ethanedioate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products
Hydrolysis: Hexanol and methyl ethanedioate.
Reduction: Hexanol and methanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Hexyl methyl ethanedioate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of hexyl methyl ethanedioate involves its interaction with biological molecules through ester bonds. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and its subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Hexyl methyl ethanedioate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the flavor industry.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
Uniqueness
Conclusion
This compound is a versatile ester with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactions make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
841302-60-1 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-O-hexyl 1-O-methyl oxalate |
InChI |
InChI=1S/C9H16O4/c1-3-4-5-6-7-13-9(11)8(10)12-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
YPLASTDBAZQWQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
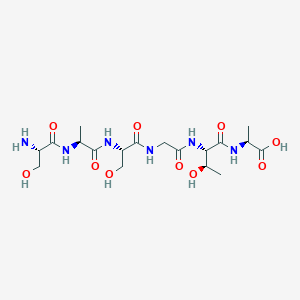
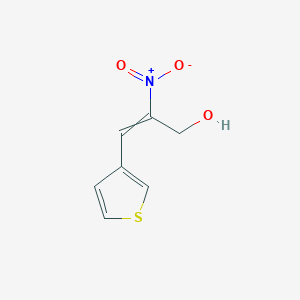
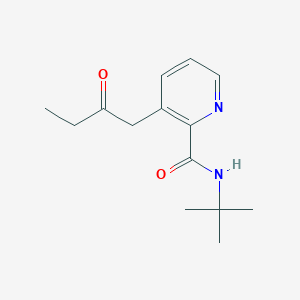
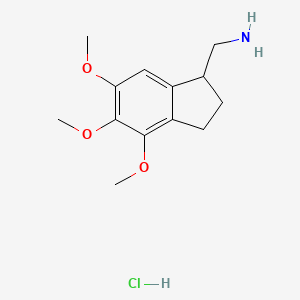

![4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B14184463.png)
![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
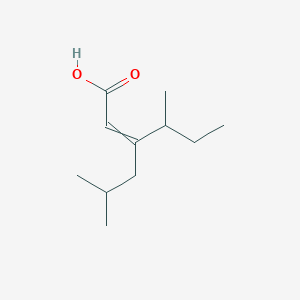
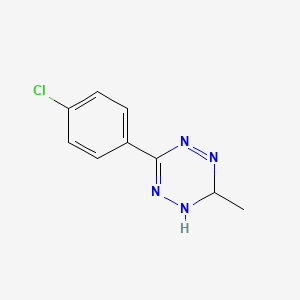
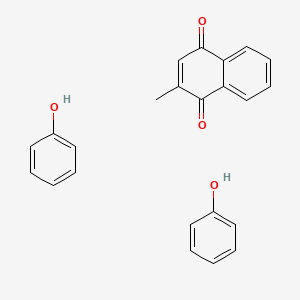
![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)
